BenchChemオンラインストアへようこそ!

Cgp 35949

Phospholipase A2 inhibition Leukotriene receptor antagonism Dual pharmacology

CGP 35949 is a differentiated dual-action small molecule simultaneously blocking LTD4 receptors and inhibiting phospholipase A2. This unique profile, validated in hepatic perfusion and traumatic shock models, enables mechanistic dissection of eicosanoid signaling. Essential for researchers needing to suppress both receptor-mediated bronchoconstriction and upstream arachidonic acid release in a single tool compound.

Molecular Formula C23H25ClN5NaO5
Molecular Weight 509.9 g/mol
CAS No. 111130-13-3
Cat. No. B1668496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 35949
CAS111130-13-3
SynonymsCGP 35949
CGP-35949
N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide
Molecular FormulaC23H25ClN5NaO5
Molecular Weight509.9 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+]
InChIInChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1
InChIKeyCJDFUZGGLMRUHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP 35949 (111130-13-3): LTD4 Antagonist and Phospholipase Inhibitor for Asthma and Shock Research


CGP 35949 (CAS 111130-13-3) is a dual-function small molecule that acts as a leukotriene D4 (LTD4) receptor antagonist and an inhibitor of phospholipase A2 (PLA2) [1]. Originally developed by Ciba-Geigy in the 1980s, this compound was designed as a novel therapeutic approach for asthma by simultaneously blocking LTD4-mediated bronchoconstriction and reducing the upstream production of pro-inflammatory lipid mediators [2]. Unlike pure LTD4 antagonists that only address the receptor-level effects of cysteinyl leukotrienes, CGP 35949's dual pharmacology positions it as a specialized research tool for probing the interplay between eicosanoid signaling and phospholipid metabolism in inflammatory and ischemic conditions.

Why CGP 35949 Cannot Be Simply Replaced by Generic LTD4 Antagonists Like Montelukast or Zafirlukast


Standard cysteinyl leukotriene receptor antagonists (e.g., montelukast, zafirlukast, pranlukast) are designed to selectively block the CysLT1 receptor without affecting upstream eicosanoid biosynthesis [1]. Substituting these agents for CGP 35949 in experimental systems would eliminate the phospholipase A2 (PLA2) inhibitory component, fundamentally altering the pharmacological profile under investigation. This dual-target mechanism is not a matter of potency differences but a distinct mode of action: pure LTD4 antagonists cannot recapitulate the suppression of arachidonic acid release and subsequent prostanoid/leukotriene synthesis that is inherent to CGP 35949's activity [2]. The following sections provide the specific, quantitative evidence that defines this differentiation and guides proper experimental selection.

Quantitative Differentiation of CGP 35949 Against Closest Analogs and Alternatives


Dual-Target Pharmacology: CGP 35949 Exhibits Both LTD4 Antagonism and PLA2 Inhibition, Unlike Pure Receptor Antagonists

CGP 35949 is explicitly characterized as a dual leukotriene receptor antagonist and phospholipase A2 inhibiting agent, a pharmacological profile that distinguishes it from pure LTD4 receptor antagonists such as montelukast, zafirlukast, and pranlukast [1]. The PLA2 inhibitory activity is a secondary, mechanism-based feature that suppresses the release of arachidonic acid, the precursor to multiple eicosanoid mediators, whereas standard LTD4 antagonists solely block the CysLT1 receptor without modulating upstream lipid metabolism [2]. This dual functionality is not a potency claim but a qualitative mechanistic distinction that dictates experimental applicability in inflammation and ischemia-reperfusion models.

Phospholipase A2 inhibition Leukotriene receptor antagonism Dual pharmacology

In Vitro Functional Antagonism: CGP 35949 Inhibits LTD4-Induced Metabolic and Hemodynamic Responses with IC50 of 0.1 µM

In the isolated perfused rat liver model, CGP 35949 B (the sodium salt form) inhibited the metabolic (glucose/lactate output) and hemodynamic (perfusion flow reduction) effects elicited by 5 nM leukotrienes C4 and D4 [1]. The compound caused 50% inhibition (IC50) of these responses at a concentration of approximately 0.1 µM, demonstrating equipotent antagonism against both LTC4 and LTD4 in this physiological preparation [1]. This functional readout integrates both receptor antagonism and any downstream effects of PLA2 inhibition on vascular and metabolic responses, providing a holistic measure of the compound's integrated pharmacology that cannot be captured by simple receptor binding assays.

Perfused rat liver Leukotriene C4/D4 antagonism Metabolic effects

In Vivo Efficacy in Traumatic Shock: CGP 35949 Significantly Prolongs Survival and Attenuates Myocardial Depressant Factor Activity

In a standardized Noble-Collip drum trauma model of rat traumatic shock, administration of CGP 35949 significantly extended survival time to 204 ± 33 minutes compared to 128 ± 16 minutes in the vehicle-treated trauma group (p < 0.05) [1]. Concurrently, CGP 35949 reduced plasma myocardial depressant factor (MDF) activity to 29 ± 3 U/mL, a significant attenuation relative to the trauma/vehicle group value of 57 ± 5 U/mL (p < 0.01) [1]. The closely related analog CGP 33304 produced similar effects (survival: 182 ± 23 min; MDF: 24 ± 3 U/mL), confirming that this structural class of dual leukotriene antagonist/PLA2 inhibitors confers a reproducible therapeutic profile in this ischemic injury model [1].

Traumatic shock Myocardial depressant factor (MDF) Survival benefit

Specificity Profile: CGP 35949 Shows Minimal Cross-Inhibition of Sympathetic Nerve or Noradrenaline Responses at High Concentrations

To assess target specificity, CGP 35949 B was tested at a high concentration of 20 µM against the metabolic and hemodynamic alterations induced by sympathetic hepatic nerve stimulation (20 Hz, 2-ms pulses) and noradrenaline infusion (1 µM) in the perfused rat liver [1]. At this concentration—200-fold higher than its functional IC50 for leukotriene antagonism—CGP 35949 B produced only slight and non-specific inhibition of these sympathetic and adrenergic responses [1]. This demonstrates that the compound does not broadly suppress vascular or metabolic reactivity and maintains a degree of pathway selectivity that is relevant for interpreting results in complex physiological models where sympathetic tone is present.

Specificity Sympathetic nerve stimulation Noradrenaline

Recommended Research Applications of CGP 35949 Based on Verified Quantitative Evidence


Ex Vivo Perfused Organ Studies of Leukotriene-Induced Vascular and Metabolic Dysfunction

CGP 35949 is suitable for use in isolated perfused organ systems—particularly liver perfusion models—to investigate the role of cysteinyl leukotrienes in modulating glucose/lactate metabolism and microvascular flow. The established functional IC50 of 0.1 µM against 5 nM LTD4/C4 provides a defined concentration reference for experimental design [1]. This application leverages the compound's dual pharmacology to simultaneously probe both receptor-mediated and PLA2-dependent components of the leukotriene response, making it a valuable tool for mechanistic studies in hepatic ischemia-reperfusion, endotoxemia, or metabolic dysregulation research.

In Vivo Models of Traumatic Shock and Ischemia-Reperfusion Injury

CGP 35949 has demonstrated statistically significant survival benefit and attenuation of myocardial depressant factor (MDF) activity in the Noble-Collip drum model of rat traumatic shock [2]. This in vivo validation supports its application in preclinical studies of hemorrhagic shock, splanchnic artery occlusion, or other acute ischemic disorders where leukotriene-mediated inflammation and PLA2-driven lipid mediator release contribute to pathology. The quantitative survival and MDF data (204 ± 33 min survival; 29 ± 3 U/mL MDF) provide benchmarks for dosing and efficacy comparison in these experimental paradigms [2].

Dual-Mechanism Pharmacological Dissection of Inflammatory Signaling Cascades

Unlike pure LTD4 antagonists (montelukast, zafirlukast) that only block the CysLT1 receptor, CGP 35949's documented PLA2 inhibitory activity enables researchers to experimentally dissect the relative contributions of receptor antagonism versus upstream lipid mediator suppression in inflammatory models [2][3]. This makes CGP 35949 a strategic comparator compound in studies aimed at differentiating whether a given inflammatory endpoint is driven primarily by LTD4 receptor activation or by the broader arachidonic acid cascade. Procurement of this compound is justified when experimental questions require this dual-target mechanistic profile.

Specificity Control Experiments in Sympathetic Nervous System Research

The documented lack of significant cross-reactivity with sympathetic nerve stimulation and noradrenaline responses at concentrations up to 20 µM [1] positions CGP 35949 as a suitable tool for experiments in innervated preparations or models with adrenergic components. Researchers can use CGP 35949 to block leukotriene-mediated effects while maintaining confidence that sympathetic and adrenergic signaling pathways remain largely intact, an important consideration when interpreting results from complex physiological or ex vivo systems where neural input is preserved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cgp 35949

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.